1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes an isoindole core and a piperidinyl group, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Industrial production methods may involve the use of homogeneous rhodium catalysis and vinylcarbene intermediates .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), naphthoquinone, and tetracyanoethylene . Major products formed from these reactions include cycloadducts and isoindole derivatives .
Scientific Research Applications
This compound has several scientific research applications. It is used in the development of aggregation-induced emission fluorophores for lipid droplet imaging . These fluorophores show fluorescence wavelengths and efficiencies that can be modulated and have excellent potential to specifically light up lipid droplets in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes . Additionally, 1H-Isoindole-1,3(2H)-dione derivatives have been identified as potent inhibitors of human protein kinase CK2, which suggests potential therapeutic applications in treating diseases such as cancer .
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system . This activation leads to the formation of structurally unique fluorophores with aggregation-induced emission characteristics . The molecular targets and pathways involved include lipid droplets in living cells and the ATP-binding site of human protein kinase CK2 .
Comparison with Similar Compounds
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- include 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones . These compounds also exhibit potent inhibitory activity against human protein kinase CK2 and have been identified through high-throughput docking studies . The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- lies in its specific structural features and its ability to form aggregation-induced emission fluorophores .
Properties
CAS No. |
127869-70-9 |
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Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[(3S)-3-methyl-2,6-dioxopiperidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H18N2O4/c1-14(7-6-10(17)15-13(14)20)16-11(18)8-4-2-3-5-9(8)12(16)19/h8-9H,2-7H2,1H3,(H,15,17,20)/t8?,9?,14-/m0/s1 |
InChI Key |
MUCSNTQEWAKICU-CTCYHXBNSA-N |
Isomeric SMILES |
C[C@@]1(CCC(=O)NC1=O)N2C(=O)C3CCCCC3C2=O |
Canonical SMILES |
CC1(CCC(=O)NC1=O)N2C(=O)C3CCCCC3C2=O |
Origin of Product |
United States |
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